molecular formula C10H5F3N2O4 B2668643 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol CAS No. 2378502-32-8

3-Nitro-7-(trifluoromethoxy)quinolin-4-ol

Cat. No.: B2668643
CAS No.: 2378502-32-8
M. Wt: 274.155
InChI Key: GGMJCGDSGGPMSW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol typically involves the nitration of 7-(trifluoromethoxy)quinolin-4-ol. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 3-position of the quinoline ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-7-(trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as alkoxides or amines.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

3-Nitro-7-(trifluoromethoxy)quinolin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Nitro-7-(trifluoromethoxy)quinolin-4-ol is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Nitro-7-(trifluoromethoxy)quinolin-4-ol is unique due to the presence of both a nitro group and a trifluoromethoxy group on the quinoline ring. This combination of functional groups imparts distinct chemical properties, such as increased electron-withdrawing effects and potential for diverse chemical reactivity .

Properties

IUPAC Name

3-nitro-7-(trifluoromethoxy)-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3N2O4/c11-10(12,13)19-5-1-2-6-7(3-5)14-4-8(9(6)16)15(17)18/h1-4H,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGMJCGDSGGPMSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)NC=C(C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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